molecular formula C16H14N4O5S B11553411 2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11553411
M. Wt: 374.4 g/mol
InChI Key: TWSUFBCNWUHDQZ-RQZCQDPDSA-N
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is an organic compound characterized by the presence of nitrophenyl groups, a sulfanyl linkage, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide: This step involves the reaction of acetic acid hydrazide with 4-nitrobenzyl chloride under basic conditions to form the intermediate hydrazide.

    Thioether formation: The intermediate hydrazide is then reacted with 4-nitrobenzyl mercaptan in the presence of a suitable base to form the thioether linkage.

    Condensation reaction: Finally, the thioether intermediate undergoes a condensation reaction with 3-nitrobenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the structural features of the compound.

    Pathways Involved: The compound may interfere with cellular pathways by binding to active sites or altering the function of key proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Similar in having nitrophenyl and hydrazide groups.

    4-Nitrobenzyl mercaptan: Shares the nitrophenyl and sulfanyl linkage.

Uniqueness

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of nitrophenyl groups, sulfanyl linkage, and aceto-hydrazide moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14N4O5S/c21-16(11-26-10-12-4-6-14(7-5-12)19(22)23)18-17-9-13-2-1-3-15(8-13)20(24)25/h1-9H,10-11H2,(H,18,21)/b17-9+

InChI Key

TWSUFBCNWUHDQZ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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